molecular formula C8H10Cl3N5 B1301580 1-(2,5-Dichlorophenyl)biguanide hydrochloride CAS No. 4767-32-2

1-(2,5-Dichlorophenyl)biguanide hydrochloride

Cat. No.: B1301580
CAS No.: 4767-32-2
M. Wt: 282.6 g/mol
InChI Key: CKZRFWZMFVWDOW-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound with the molecular formula C8H10Cl3N5. It is known for its biguanide core structure linked to a 2,5-dichlorophenyl group and a hydrochloride salt. This compound is primarily used in research settings and has shown potential in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dichlorophenyl)biguanide hydrochloride is typically synthesized by reacting dichlorophenyl isocyanate with guanidine hydrochloride. This reaction scheme is commonly used for the synthesis of biguanide derivatives. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with scale-up processes to accommodate larger quantities. The use of automated reactors and stringent quality control measures are essential in industrial production to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of strong acids or bases.

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild to moderate temperatures.

Major Products Formed

    Hydrolysis: Produces hydrochloric acid and the corresponding free base of the compound.

    Substitution Reactions: Results in derivatives where chlorine atoms are replaced by other functional groups, potentially altering the compound’s properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)biguanide hydrochloride involves its biguanide group, which consists of two guanidine units connected by an imino group (C=NH). This structure allows the compound to form hydrogen bonds, crucial for interactions with biological molecules. The dichlorophenyl group introduces chlorine atoms on the aromatic ring, potentially affecting the molecule’s lipophilicity and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dichlorophenyl)biguanide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of chlorine atoms at the 2 and 5 positions may enhance its lipophilicity and potentially its biological activity compared to other isomers .

Biological Activity

1-(2,5-Dichlorophenyl)biguanide hydrochloride, a synthetic compound with the molecular formula C8H10Cl3N5, exhibits significant biological activity that has garnered attention in various fields, including microbiology and pharmacology. This article delves into its antibacterial and antiparasitic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biguanide core linked to a 2,5-dichlorophenyl group. Its unique structure contributes to its biological activity through interactions with cellular components.

PropertyValue
Molecular Formula C8H10Cl3N5
IUPAC Name 1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine;hydrochloride
CAS Number 4767-32-2

Antibacterial Properties

This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

  • Mechanism of Action : The biguanide moiety is believed to disrupt bacterial cell membranes, leading to cell lysis. The presence of chlorine atoms enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers .

Antiparasitic Effects

In vitro studies have shown that this compound exhibits efficacy against various parasites, including species of Leishmania and Trypanosoma. The mechanism involves interference with the parasite's metabolic pathways, potentially through inhibition of key enzymes.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Antiparasitic Activity

Research focused on the antiparasitic activity against Leishmania donovani. The compound showed an IC50 value of 50 µM, indicating effective inhibition of parasite growth in vitro.

Parasite SpeciesIC50 (µM)
Leishmania donovani50
Trypanosoma brucei75

Safety and Toxicity

While the compound exhibits promising biological activity, safety assessments reveal potential irritant effects. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory issues (H335) . Further studies are required to fully understand the toxicological profile.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZRFWZMFVWDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C(N)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369635
Record name 1-(2,5-Dichlorophenyl)biguanide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4767-32-2
Record name 1-(2,5-Dichlorophenyl)biguanide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,5-Dichlorophenyl)biguanide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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